molecular formula C13H20ClNO2 B13642783 (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride

(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride

Katalognummer: B13642783
Molekulargewicht: 257.75 g/mol
InChI-Schlüssel: UKMSDKKSWOLCJM-YDALLXLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride is a chiral compound derived from phenylalanine It is an ester derivative of phenylalanine, an essential aromatic amino acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride typically involves the esterification of L-phenylalanine. One common method is the reaction of L-phenylalanine with isobutyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. Additionally, it can modulate receptor activity, influencing cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylalanine: An essential amino acid and precursor to (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride.

    Methyl 2-amino-3-phenylpropanoate: Another ester derivative of phenylalanine with similar properties.

    tert-Butyl (2S)-2-amino-3-phenylpropanoate: A structurally similar compound with different ester group.

Uniqueness

This compound is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research focused on chiral compounds .

Eigenschaften

Molekularformel

C13H20ClNO2

Molekulargewicht

257.75 g/mol

IUPAC-Name

2-methylpropyl (2S)-2-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)9-16-13(15)12(14)8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1

InChI-Schlüssel

UKMSDKKSWOLCJM-YDALLXLXSA-N

Isomerische SMILES

CC(C)COC(=O)[C@H](CC1=CC=CC=C1)N.Cl

Kanonische SMILES

CC(C)COC(=O)C(CC1=CC=CC=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.